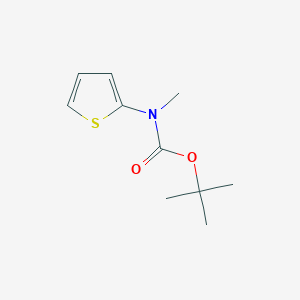

tert-Butyl methyl(thiophen-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl methyl(thiophen-2-yl)carbamate is an organic compound that features a tert-butyl group, a methyl group, and a thiophene ring attached to a carbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(thiophen-2-yl)carbamate typically involves the reaction of thiophene derivatives with tert-butyl carbamate under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base like cesium carbonate (Cs2CO3) and a solvent such as 1,4-dioxane . This method is favored for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl methyl(thiophen-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted thiophene derivatives.

Applications De Recherche Scientifique

Synthesis of Metal Complexes

One of the primary applications of tert-butyl methyl(thiophen-2-yl)carbamate is as a precursor for the synthesis of diimine ligands. These ligands are crucial in forming metal complexes that have various catalytic and electronic properties. The compound facilitates the creation of stable metal-ligand complexes, which are essential in catalysis and materials science .

Case Study: Metal Complex Formation

In a study by Binder et al. (1977), this compound was utilized to synthesize diimine ligands that demonstrated enhanced catalytic activity in various reactions. The ability to form stable complexes with transition metals has made this compound a valuable tool in coordination chemistry.

Medicinal Chemistry

This compound exhibits potential therapeutic applications due to its structural properties. Research has indicated that derivatives of this compound can act as inhibitors for enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase.

Case Study: Neuroprotective Effects

A study published in Molecules demonstrated that derivatives of this compound showed moderate protective effects against amyloid-beta toxicity in astrocytes, suggesting potential applications in treating Alzheimer's disease . The compound's ability to inhibit enzyme activity was linked to its structural features, which allow it to interact effectively with target proteins.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of thiophene derivatives and other functionalized compounds. Its reactivity allows for various transformations that are essential in building complex molecular architectures.

Data Table: Reaction Conditions for Synthesis

Material Science

In materials science, this compound is explored for its potential use in developing new polymers and materials with unique electronic properties. The incorporation of thiophene units can enhance conductivity and stability in polymeric materials.

Case Study: Conductive Polymers

Research has shown that polymers synthesized using thiophene derivatives exhibit improved electrical conductivity compared to traditional polymers. This property is beneficial for applications in organic electronics, such as organic solar cells and transistors.

Mécanisme D'action

The mechanism of action of tert-Butyl methyl(thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.

Methyl carbamate: Another carbamate derivative with different reactivity and applications.

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine, which share the thiophene ring structure.

Uniqueness

tert-Butyl methyl(thiophen-2-yl)carbamate is unique due to the combination of the tert-butyl group, methyl group, and thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

tert-Butyl methyl(thiophen-2-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by research findings and data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene-2-carbonyl azide with tert-butyl alcohol in a toluene solvent, followed by crystallization for characterization. The compound's structure has been confirmed through techniques such as NMR spectroscopy and X-ray crystallography, revealing its molecular formula C9H13NO2S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the thiophene ring can enhance binding affinity through π-π interactions and hydrogen bonding .

1. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown promising results against different cancer cell lines, with IC50 values ranging from 3 to 20 µM. These compounds target pathways involved in cancer progression, including those that inhibit angiogenesis and alter cell signaling pathways .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are crucial in managing various chronic diseases. In vitro studies have suggested that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related conditions .

Case Studies

Several case studies highlight the efficacy of thiophene derivatives in biological applications:

- Study on Anticancer Activity : A study evaluated the effects of a thiophene derivative on human leukemia cell lines, reporting an IC50 value as low as 1.50 µM, indicating potent anticancer activity .

- Antimicrobial Efficacy : In another study, a series of thiophene derivatives were tested against multiple bacterial strains, demonstrating significant inhibition zones comparable to conventional antibiotics .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-thiophen-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11(4)8-6-5-7-14-8/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZGDYYNNFQQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.